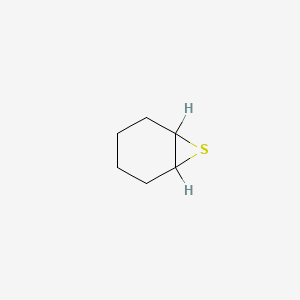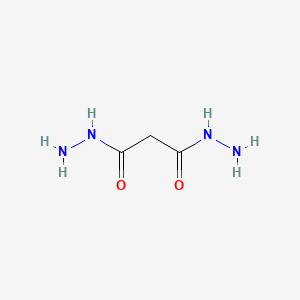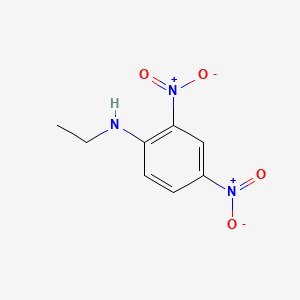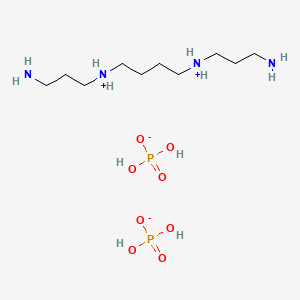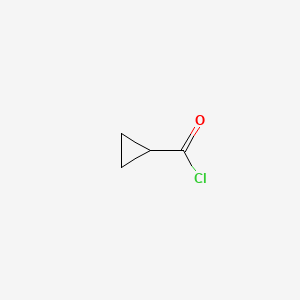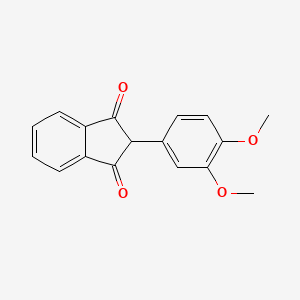
2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione
Descripción general
Descripción
The compound “2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione” is a complex organic molecule. It contains an indene core, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . The molecule also has a 3,4-dimethoxyphenyl group attached to it, which suggests the presence of a phenyl ring with two methoxy (OCH3) groups attached at the 3rd and 4th positions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indene core and the 3,4-dimethoxyphenyl group would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of the indene core and the 3,4-dimethoxyphenyl group could influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study highlighted a method for synthesizing derivatives of 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione) and related compounds using ultrasonic irradiation, emphasizing the advantages of using ethanol as a solvent for its environmental benignity (Ghahremanzadeh et al., 2011).
- Research detailed the synthesis of indenodihydropyridines and indenopyridine compounds via a cascade reaction, highlighting the formation of C–C and C–N bonds, mild temperature conditions, and high yields. The products potentially have biological activity (Luo et al., 2019).
Molecular Structure and Analysis
- A study on 1-(3,4-dimethoxyphenyl)propane-1,2-dione, a similar compound, discussed the molecular structure and stereochemistry, providing insights into the molecular geometry and potential chiral properties (Hartung et al., 2004).
- Research focused on the molecular structure and vibrational study of 2,3-dihydro-1H-indene and its derivative 1H-indene-1,3(2H)-dione, emphasizing their non-planar structures and the reactivity and polarity of 1H-indene-1,3(2H)-dione in comparison to its hydrocarbon counterpart (Prasad et al., 2010).
Material Sciences and Photobehavior
- A study synthesized D-π-A 1,4-dihydropyridine derivatives and investigated their stimulus-responsive fluorescent properties, observing reversible piezochromism, solvent-induced emission changes, and potential for cell imaging (Lei et al., 2016).
- Another research delved into the photobehavior of 2-aryl-2-bromo-1H-indene-1,3(2H)-diones in different solvents, offering insights into the photoreaction mechanisms and the formation of various photoproducts depending on the solvent used (Mor & Dhawan, 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-20-13-8-7-10(9-14(13)21-2)15-16(18)11-5-3-4-6-12(11)17(15)19/h3-9,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMVPHQMDUVUSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10309733 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10309733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione | |
CAS RN |
1470-38-8 | |
| Record name | NSC215219 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215219 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10309733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-DIMETHOXY-PHENYL)-INDAN-1,3-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




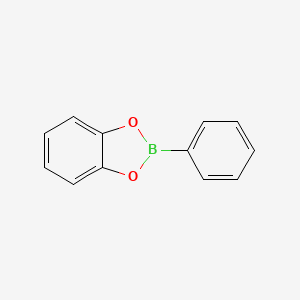
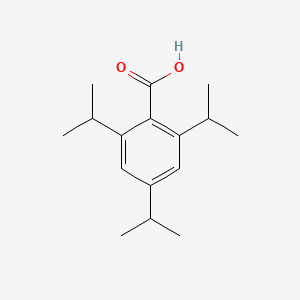
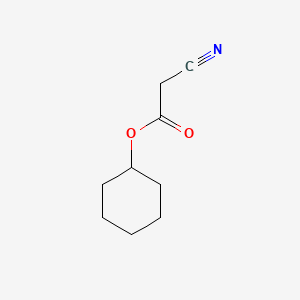
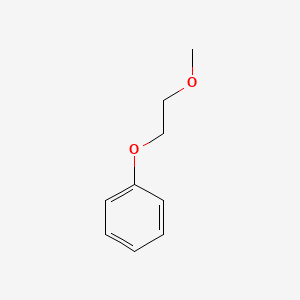
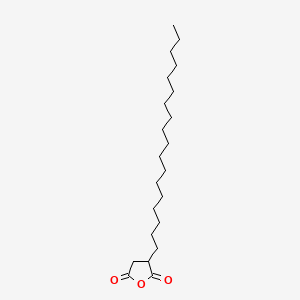
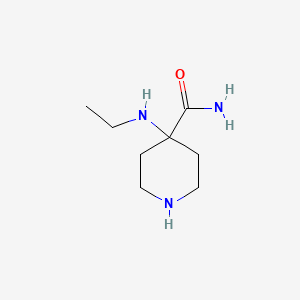
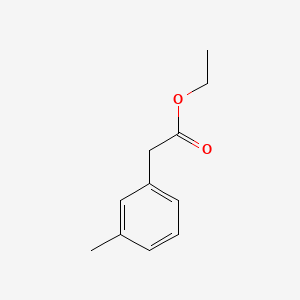
![[(4aR,6S,7R,8S,8aR)-6-methoxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 4-methylbenzenesulfonate](/img/structure/B1347085.png)
